molecular formula C20H24N6O3 B11620786 6-imino-N-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510761-68-9

6-imino-N-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11620786
CAS No.: 510761-68-9
M. Wt: 396.4 g/mol
InChI Key: RDSWPTDOMAJTAH-UHFFFAOYSA-N
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Description

6-imino-N-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its structure features multiple functional groups, including an imino group, a morpholine ring, and a triazatricyclic core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-N-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Triazatricyclic Core: This can be achieved through cyclization reactions involving appropriate precursors. For example, starting from a suitable triazine derivative, cyclization can be induced using reagents like phosphorus oxychloride (POCl3) under reflux conditions.

    Introduction of the Imino Group: The imino group can be introduced via a condensation reaction with an amine, such as methylamine, under acidic or basic conditions.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where a halogenated precursor reacts with morpholine in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-imino-N-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), which may reduce the imino group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or other reactive sites, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like K2CO3 or sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.

Medicine

Medically, the compound holds potential as a therapeutic agent. Its structural features suggest it could interact with specific receptors or enzymes, making it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 6-imino-N-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s imino and morpholine groups may facilitate binding to active sites, while the triazatricyclic core provides structural stability and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine: Similar in having a morpholine ring and a complex heterocyclic structure.

    N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}: Shares the morpholine ring and a tricyclic core.

Uniqueness

What sets 6-imino-N-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide apart is its specific triazatricyclic structure, which imparts unique chemical reactivity and biological activity. This structure allows for interactions that are not possible with simpler or less rigid compounds, making it a valuable molecule for research and development in various scientific fields.

Properties

CAS No.

510761-68-9

Molecular Formula

C20H24N6O3

Molecular Weight

396.4 g/mol

IUPAC Name

6-imino-N-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C20H24N6O3/c1-22-19(27)14-13-15-18(23-16-5-2-3-7-25(16)20(15)28)26(17(14)21)8-4-6-24-9-11-29-12-10-24/h2-3,5,7,13,21H,4,6,8-12H2,1H3,(H,22,27)

InChI Key

RDSWPTDOMAJTAH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCCN4CCOCC4

Origin of Product

United States

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